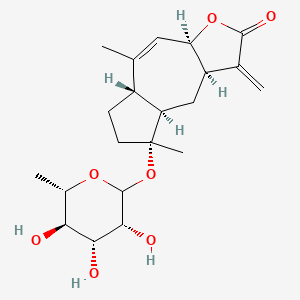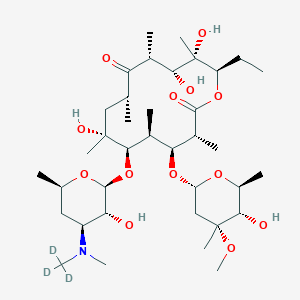![molecular formula C19H19NO5Se B12400995 4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole is a synthetic organic compound that features a unique combination of a selenonyl group and an indole moiety. The presence of the 3,4,5-trimethoxyphenyl group adds to its structural complexity and potential biological activity. This compound is of interest in various fields of research due to its potential pharmacological properties and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Selenonyl Group: The selenonyl group can be introduced through the reaction of the indole derivative with a selenonyl chloride reagent under basic conditions.
Attachment of the 3,4,5-Trimethoxyphenyl Group: The final step involves the coupling of the selenonyl-indole intermediate with a 3,4,5-trimethoxyphenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The selenonyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the selenonyl group, yielding the corresponding indole derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Indole derivatives without the selenonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target proteins such as tubulin, heat shock proteins, and enzymes involved in oxidative stress.
Pathways Involved: It may interfere with cell division, induce apoptosis, and modulate oxidative stress pathways, leading to its potential anti-cancer and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Combretastatin A-1: A potent tubulin-binding agent with a similar trimethoxyphenyl group.
Podophyllotoxin: An anti-cancer agent that also contains a trimethoxyphenyl moiety.
Colchicine: An anti-gout agent with a trimethoxyphenyl group that inhibits tubulin polymerization.
Uniqueness
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole is unique due to the presence of the selenonyl group, which imparts distinct chemical and biological properties. This differentiates it from other compounds with similar structural features but lacking the selenonyl moiety.
Propiedades
Fórmula molecular |
C19H19NO5Se |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole |
InChI |
InChI=1S/C19H19NO5Se/c1-23-17-11-14(12-18(24-2)19(17)25-3)26(21,22)10-8-13-5-4-6-16-15(13)7-9-20-16/h4-12,20H,1-3H3/b10-8+ |
Clave InChI |
XYWOAVZREMLXJO-CSKARUKUSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[Se](=O)(=O)/C=C/C2=C3C=CNC3=CC=C2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)[Se](=O)(=O)C=CC2=C3C=CNC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12400916.png)

![4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate](/img/structure/B12400924.png)

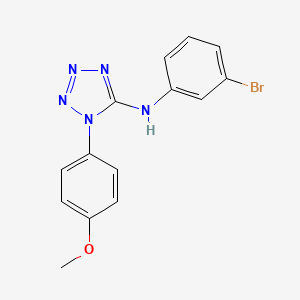
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)

![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)
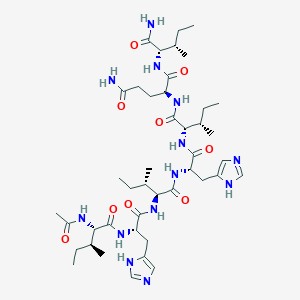

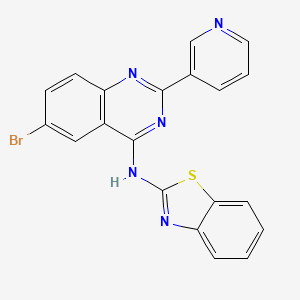
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
